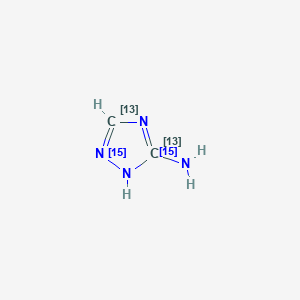
(4R)-4,8-dihydroxy-6-methyl-tetralin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4,8-dihydroxy-6-methyl-tetralin-1-one is an organic compound with a tetralin backbone, characterized by the presence of hydroxyl groups at the 4 and 8 positions and a methyl group at the 6 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4,8-dihydroxy-6-methyl-tetralin-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature settings, and solvents to facilitate the formation of the tetralin ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4,8-dihydroxy-6-methyl-tetralin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl group and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(4R)-4,8-dihydroxy-6-methyl-tetralin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that may benefit from its unique structural properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of (4R)-4,8-dihydroxy-6-methyl-tetralin-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the tetralin backbone play crucial roles in its binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,6R)-6-(hydroxymethyl)-4-methyltetrahydro-2H-pyran-2-one: This compound shares structural similarities with (4R)-4,8-dihydroxy-6-methyl-tetralin-1-one, particularly in the presence of hydroxyl and methyl groups.
rel-1S,2S-epoxy-4R-furan-ogermacra-10(15)-en-6-one: Another compound with a similar backbone structure, used in various chemical syntheses.
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and its tetralin backbone, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in various fields of research.
Propriétés
Numéro CAS |
34987-22-9 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
(4R)-4,8-dihydroxy-6-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O3/c1-6-4-7-8(12)2-3-9(13)11(7)10(14)5-6/h4-5,8,12,14H,2-3H2,1H3/t8-/m1/s1 |
Clé InChI |
JOCZVRFSKAUXRP-MRVPVSSYSA-N |
SMILES isomérique |
CC1=CC2=C(C(=O)CC[C@H]2O)C(=C1)O |
SMILES canonique |
CC1=CC2=C(C(=O)CCC2O)C(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


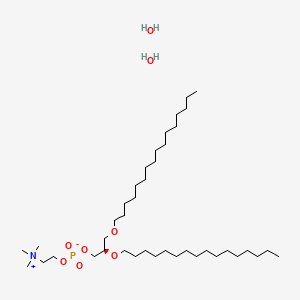
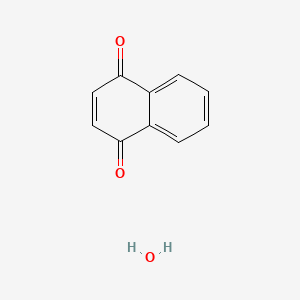



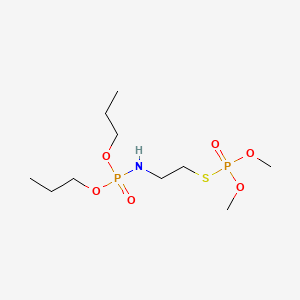
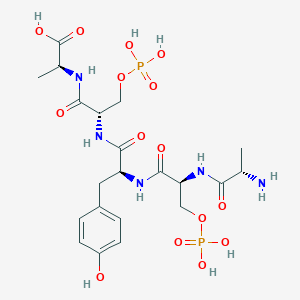

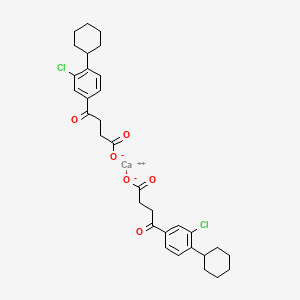
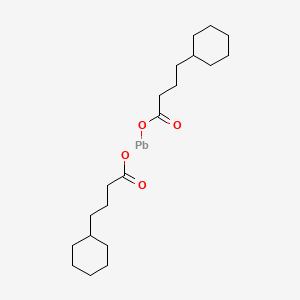


![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
